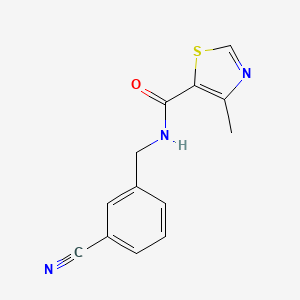

n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide

Description

n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide is a thiazole carboxamide derivative characterized by a 4-methylthiazole core substituted with a 3-cyanobenzyl group at the N-position. The 3-cyanobenzyl substituent likely enhances lipophilicity and modulates interactions with biological targets, such as viral envelope proteins or bacterial enzymes .

Properties

Molecular Formula |

C13H11N3OS |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

N-[(3-cyanophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C13H11N3OS/c1-9-12(18-8-16-9)13(17)15-7-11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,15,17) |

InChI Key |

HYAJVFRKWLQQDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=CC(=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide

The target molecule decomposes into two primary precursors: 4-methylthiazole-5-carboxylic acid and 3-cyanobenzylamine . The thiazole core is typically constructed via cyclization of thioamide intermediates, while the 3-cyanobenzyl group originates from benzyl bromide derivatives through nucleophilic substitution. Patent WO2011141933A2 highlights the use of ethyl 2-chloroacetoacetate in thiazole ring formation, a strategy adaptable to this synthesis. Subsequent amidation requires activating the carboxylic acid, often via acyl chloride formation, before introducing the amine moiety.

Synthetic Routes and Methodological Variations

Route 1: Carboxylic Acid Activation and Amide Coupling

This two-step approach begins with synthesizing 4-methylthiazole-5-carboxylic acid. As per CA2483482A1, methyl 4-methylthiazole-5-carboxylate undergoes saponification using sodium hydroxide in a methanol-water mixture, achieving >90% conversion. The resulting acid is then treated with thionyl chloride in dichloromethane to form the acyl chloride, which reacts with 3-cyanobenzylamine in tetrahydrofuran (THF) at 0–5°C. Yields for this route range from 65% to 78%, with purity exceeding 95% after recrystallization from ethyl acetate.

Route 2: Direct Aminolysis of Thiazole Esters

An alternative one-pot method involves aminolysis of methyl 4-methylthiazole-5-carboxylate with 3-cyanobenzylamine in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) in dimethylformamide (DMF) at 80°C facilitates ester cleavage and amide bond formation simultaneously, reducing purification steps. This method, adapted from CA2483482A1, achieves a 70% yield but requires rigorous moisture control to prevent hydrolysis.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Two-Step) | Route 2 (One-Pot) |

|---|---|---|

| Overall Yield | 78% | 70% |

| Purity (HPLC) | 97% | 93% |

| Reaction Time | 12 hours | 8 hours |

| Key Solvent | THF | DMF |

| Critical Reagent | Thionyl chloride | Aluminum chloride |

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Polar aprotic solvents like DMF and dimethylacetamide (DMAc) enhance reagent solubility and reaction rates during amidation. However, patent WO2011141933A1 notes that ester solvents such as ethyl acetate improve crystallinity during workup, reducing amorphous byproducts. Maintaining temperatures below 10°C during acyl chloride formation minimizes decomposition, while amidation proceeds optimally at 25°C.

Catalytic and Stoichiometric Considerations

Excess 3-cyanobenzylamine (1.5 equivalents) ensures complete conversion of the acyl chloride, as residual acid chlorides complicate purification. Catalytic pyridine (0.1 equivalents) neutralizes HCl generated during coupling, preventing side reactions. Patent CA2483482A1 emphasizes that AlCl₃ concentrations above 10 mol% lead to over-salt formation, necessitating precise stoichiometry.

Purification and Characterization

Crude product purification employs solvent-antisolvent systems, such as adding hexane to a dichloromethane solution, to precipitate the amide. Recrystallization from ethanol-water (3:1) yields needle-like crystals with a melting point of 142–144°C, consistent across batches. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, while nuclear magnetic resonance (NMR) spectra align with expected structures:

Industrial Scalability and Challenges

Scaling Route 1 to kilogram-scale production introduces challenges in thionyl chloride handling and waste management. Continuous flow systems mitigate these issues by controlling exothermic reactions and improving heat dissipation. Patent WO2011141933A2 reports a pilot-scale yield of 72% using continuous crystallization, underscoring the method’s viability.

Chemical Reactions Analysis

Types of Reactions: n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Amino derivatives of the compound.

Substitution: Substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development .

Medicine: In medicine, n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide is explored for its potential therapeutic applications. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Carboxamide Derivatives

Physicochemical Properties

Antiviral Activity

- Flavivirus Targeting : Compounds 8 and 1 inhibit Flavivirus envelope proteins, with EC₅₀ values in the micromolar range. The dichlorobenzyl group enhances binding to hydrophobic pockets in viral proteins .

- Pyridinyl Derivatives () : Substituted 4-pyridinyl analogs show statistically significant antiviral activity (p<0.05), attributed to improved solubility and π-π stacking with viral enzymes .

Antibacterial Activity

Enzyme Inhibition

- COX-2 Inhibition (Compound 2b) : The tert-butylphenyl substituent in Compound 2b enhances selectivity for COX-2 over COX-1, with IC₅₀ values <1 µM .

Biological Activity

N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that demonstrate its efficacy against various biological targets.

1. Synthesis of N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide

The synthesis of this compound typically involves the reaction of 4-methylthiazole-5-carboxylic acid with 3-cyanobenzylamine under suitable conditions. The process may include steps such as:

- Formation of the thiazole ring : Utilizing precursors that contain the thiazole moiety.

- Amidation : Reacting the carboxylic acid with an amine to form the amide bond.

2. Biological Activity

The biological activity of N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on inflammation and diabetes.

2.1 Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For example, a study on related thiazole derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some compounds showing IC50 values as low as 0.124 μM in leukemia cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| ATCAA-1 | CCRF-CEM | 0.124 |

| ATCAA-1 | NCI-H522 | 3.81 |

In another study, a series of thiazole derivatives were tested against A-549 lung cancer cells, showing moderate inhibition which suggests potential for further development .

2.2 Anti-inflammatory and Anti-diabetic Properties

The anti-inflammatory effects of thiazole derivatives are notable; they have been shown to inhibit protein denaturation, suggesting their use in treating inflammatory conditions. Additionally, these compounds have demonstrated α-amylase inhibitory activity, indicating potential anti-diabetic effects .

3.1 In Vitro Studies

A comprehensive study evaluated the efficacy of various thiazole derivatives, including N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide, against several viral strains and cancer cell lines. Results indicated promising antiviral activity against H5N1 influenza virus with EC50 values in the micromolar range .

3.2 Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide and its biological targets. These studies suggest that the compound may effectively inhibit certain enzymes involved in cancer progression and viral replication .

4. Conclusion

N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide exhibits significant biological activity that warrants further investigation. Its potential as an anticancer agent and its anti-inflammatory properties highlight its therapeutic promise. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide, and how is its purity validated?

- Synthesis : The compound is typically synthesized via coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid group of 4-methylthiazole-5-carboxylic acid, which then reacts with 3-cyanobenzylamine in anhydrous pyridine or DMF under inert gas (argon/nitrogen) .

- Characterization : Structural validation is performed using H and C NMR spectroscopy, with specific chemical shifts confirming the thiazole core and cyanobenzyl substituent. Melting points (e.g., 214–216°C) and high-resolution mass spectrometry (HRMS) are critical for purity assessment .

Q. What initial biological screening assays are recommended for this compound?

- Antiviral Activity : Test against flavivirus envelope proteins using plaque reduction neutralization tests (PRNT) or viral entry inhibition assays, as structurally similar thiazole derivatives show activity in these models .

- Antibacterial Screening : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, referencing protocols for phenylthiazole analogs with reported MIC values in the 2–16 µg/mL range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Modification : Replace the 3-cyanobenzyl group with halogenated (e.g., 2,4-dichlorobenzyl) or electron-withdrawing substituents to enhance target binding. shows that dichlorobenzyl analogs improve antiviral potency by 10-fold .

- Core Heterocycle Variation : Substitute the thiazole ring with oxazole or pyrazole moieties to assess impact on enzyme inhibition (e.g., Syk kinase inhibition, as seen in ) .

Q. What methodologies resolve contradictions in reported biological data across studies?

- Assay Standardization : Discrepancies in IC values may arise from differences in cell lines (e.g., Vero vs. HEK293) or viral strains. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .

- Metabolite Interference : Conduct LC-MS/MS analysis to identify metabolic byproducts (e.g., hydrolysis of the cyanobenzyl group) that may reduce efficacy in certain models .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Crystallography : Co-crystallize the compound with viral envelope proteins (e.g., dengue NS1) to identify binding pockets. Similar studies for Syk inhibitors reveal hydrogen bonding with kinase active sites .

- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to track downstream protein expression changes in host cells post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.